molecular formula C23H19BrN2O3 B11541969 4-{[(Z)-(3-bromo-4-methoxyphenyl)methylidene]amino}-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol

4-{[(Z)-(3-bromo-4-methoxyphenyl)methylidene]amino}-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol

Cat. No.: B11541969
M. Wt: 451.3 g/mol
InChI Key: GBNXAXSAXBTEBT-UHFFFAOYSA-N
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Description

4-[(Z)-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]AMINO]-2-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENOL is a complex organic compound with a unique structure that includes a brominated methoxyphenyl group, a benzoxazole moiety, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]AMINO]-2-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENOL typically involves multiple steps, including the formation of the benzoxazole ring and the introduction of the brominated methoxyphenyl group. Common synthetic routes may involve:

    Formation of Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of Brominated Methoxyphenyl Group: This step may involve bromination of a methoxyphenyl precursor followed by condensation with an appropriate aldehyde or ketone to form the desired methylene bridge.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]AMINO]-2-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The imine (methylene bridge) can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 4-[(Z)-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]AMINO]-2-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENOL involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-[(Z)-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]AMINO]-2-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL: Similar structure with a methyl group instead of an ethyl group.

    4-[(Z)-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]AMINO]-2-(5-ETHYL-1,3-BENZOXAZOL-2-YL)ANILINE: Similar structure with an aniline group instead of a phenol group.

Uniqueness

The uniqueness of 4-[(Z)-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]AMINO]-2-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENOL lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C23H19BrN2O3

Molecular Weight

451.3 g/mol

IUPAC Name

4-[(3-bromo-4-methoxyphenyl)methylideneamino]-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol

InChI

InChI=1S/C23H19BrN2O3/c1-3-14-4-9-22-19(11-14)26-23(29-22)17-12-16(6-7-20(17)27)25-13-15-5-8-21(28-2)18(24)10-15/h4-13,27H,3H2,1-2H3

InChI Key

GBNXAXSAXBTEBT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)N=CC4=CC(=C(C=C4)OC)Br)O

Origin of Product

United States

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